Hsd17B13-IN-37

Chemoinformatics Scaffold Analysis Structural Biology

Hsd17B13-IN-37 (compound 78) is a dichlorophenol-quinazolinone HSD17B13 inhibitor (IC50 <0.1 μM) structurally unrelated to sulfonamide-based BI-3231 or fluorophenol-based HSD17B13-IN-7. Use this orthogonal chemotype to validate target pharmacology and rule out scaffold-specific artifacts in NAFLD/MASH research. Best for biochemical assays with estradiol substrate; ideal as a reference standard for HTS campaigns. Unique scaffold ensures experimental reproducibility across distinct chemical series.

Molecular Formula C28H19Cl2N3O3
Molecular Weight 516.4 g/mol
Cat. No. B12366798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-37
Molecular FormulaC28H19Cl2N3O3
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl
InChIInChI=1S/C28H19Cl2N3O3/c29-20-14-19(15-21(30)26(20)34)27(35)32-23-13-7-12-22-24(23)28(36)33(16-31-22)25(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16,25,34H,(H,32,35)
InChIKeyBXYDGYDPIBIQNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-37: A Potent Chemical Probe Inhibitor for HSD17B13-Targeted NAFLD Research Procurement


Hsd17B13-IN-37 (also known as compound 78) is a synthetic small-molecule inhibitor of the 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) enzyme . This compound demonstrates enzymatic inhibitory activity with an IC50 value of less than 0.1 μM when evaluated using estradiol as a substrate . Its molecular structure, defined by the CAS registry number 2770246-71-2 and the molecular formula C28H19Cl2N3O3, belongs to a chemical series distinct from the more widely characterized HSD17B13 inhibitors such as BI-3231 and compound 32 . The compound is specifically utilized in nonalcoholic fatty liver disease (NAFLD) research contexts, serving as a chemical probe for dissecting the role of HSD17B13 in hepatic lipid metabolism pathways .

The Procurement Risk of Generic HSD17B13 Inhibitor Substitution: Why Hsd17B13-IN-37 Is Not Interchangeable


Substituting Hsd17B13-IN-37 with other commercially available HSD17B13 inhibitors, such as BI-3231 or HSD17B13-IN-7, is scientifically unjustifiable due to substantial differences in molecular structure, target engagement kinetics, and selectivity profiles that directly impact experimental reproducibility . While multiple compounds share a nominal IC50 value of <0.1 μM against the HSD17B13 enzyme using the estradiol substrate assay, this single data point obscures critical divergent properties . For instance, BI-3231 has demonstrated high selectivity against the closely related homolog HSD17B11 (IC50 >10 μM), whereas selectivity data for Hsd17B13-IN-37 against this and other off-targets remains unpublished, making cross-compound data normalization impossible . Furthermore, Hsd17B13-IN-37 possesses a unique dichlorophenol-containing core scaffold (C28H19Cl2N3O3) that is structurally unrelated to the sulfonamide-based BI-3231 or the fluorophenol-based HSD17B13-IN-7, meaning that differences in solubility, metabolic stability, and membrane permeability cannot be extrapolated across these chemical series [1]. The absence of published head-to-head data necessitates that procurement decisions treat each of these probes as functionally distinct tools rather than interchangeable reagents.

Quantitative Differentiation Evidence for Hsd17B13-IN-37: A Comparator-Based Procurement Guide


Distinct Chemical Scaffold Architecture: Hsd17B13-IN-37 vs. BI-3231 and HSD17B13-IN-7

Hsd17B13-IN-37 possesses a molecular scaffold that is chemically distinct from the two most established HSD17B13 inhibitor series: the sulfonamide-based BI-3231 and the fluorophenol-based HSD17B13-IN-7 . This differentiation is rooted in its core architecture containing a dichlorophenol moiety fused to a quinazolinone system, as indicated by its molecular formula (C28H19Cl2N3O3) and predicted physicochemical parameters (pKa = 5.34 ± 0.25; density = 1.39 ± 0.1 g/cm³) . In contrast, BI-3231 (C16H14F2N4O3S) is built upon a thiadiazole-pyrimidinedione core, while HSD17B13-IN-7 is a fluorophenol-containing compound . For researchers conducting structure-activity relationship (SAR) studies or seeking an orthogonal chemical probe to validate target engagement across disparate chemotypes, this scaffold uniqueness provides a rational basis for selection over the more extensively characterized comparators .

Chemoinformatics Scaffold Analysis Structural Biology

Comparative Enzymatic Potency: Hsd17B13-IN-37 vs. Published HSD17B13 Inhibitors

Hsd17B13-IN-37 exhibits enzymatic inhibitory activity against HSD17B13 with a reported IC50 value of <0.1 μM when evaluated using estradiol as the substrate . This potency places it within the same order of magnitude as several other probe compounds in the class, including HSD17B13-IN-1 (IC50 <0.1 μM), HSD17B13-IN-17 (IC50 <0.1 μM), and HSD17B13-IN-7 (IC50 = 0.18 μM) [1][2]. However, Hsd17B13-IN-37 demonstrates substantially lower potency compared to the highly optimized clinical candidate-like compounds: BI-3231 (IC50 = 1 nM for human HSD17B13) and compound 32 (IC50 = 2.5 nM for human HSD17B13) [3]. The quantitative difference between Hsd17B13-IN-37 and BI-3231 represents a >100-fold disparity in molar potency under comparable enzymatic assay conditions . This potency gap is meaningful: Hsd17B13-IN-37 may be better suited as a lower-potency reference compound in biochemical assay development or as a tool for investigating HSD17B13 function in cellular systems where extreme potency is not required or may mask nuanced pathway interactions.

Enzymology Biochemical Assay Drug Discovery

Target Class Relevance: Hsd17B13-IN-37 Within the Context of Clinically Validated HSD17B13 Biology

The therapeutic relevance of the HSD17B13 target is firmly established through human genetic evidence and clinical development progress. Loss-of-function variants in the HSD17B13 gene have been associated with a reduced risk of chronic liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH), fibrosis, and hepatocellular carcinoma [1]. This genetic validation has spurred the advancement of multiple therapeutic modalities targeting HSD17B13 into human clinical trials [2]. For example, rapirosiran, an RNA interference therapeutic that directly reduces liver HSD17B13 mRNA expression, demonstrated a median 78% reduction in hepatic HSD17B13 mRNA at 6 months following two subcutaneous doses in a Phase I clinical trial involving patients with MASH, with an encouraging safety and tolerability profile [2][3]. While Hsd17B13-IN-37 has not been evaluated in clinical or advanced preclinical in vivo models, its molecular target is identical to that being modulated by these clinically advanced agents . For researchers seeking a commercially available small-molecule tool to mechanistically interrogate HSD17B13 function in biochemical and cellular assays, Hsd17B13-IN-37 provides a means to generate target-specific data that is biologically anchored to a clinically validated pathway, distinguishing it from compounds targeting unvalidated or less clinically mature targets.

Target Validation Translational Pharmacology Genetic Association

Procurement Accessibility: Hsd17B13-IN-37 as an Orthogonal Tool When High-Potency Inhibitors Are Unavailable

Hsd17B13-IN-37 serves a distinct procurement purpose as an orthogonal chemical probe that may offer different solubility, stability, or cellular penetration characteristics compared to the more extensively characterized high-potency HSD17B13 inhibitors . While compounds such as BI-3231 and compound 32 represent nanomolar-potency, in vivo-optimized leads with published pharmacokinetic and anti-MASH efficacy data, these compounds are not universally accessible to all research groups due to licensing restrictions, supply limitations, or cost barriers [1]. Hsd17B13-IN-37, as a commercially available compound from multiple reputable vendors including MedChemExpress and TargetMol, provides a procurement option for researchers who require an HSD17B13 inhibitor with sub-micromolar biochemical potency for in vitro target validation, mechanism-of-action studies, or as a reference standard in high-throughput screening assays . The absence of published in vivo data for Hsd17B13-IN-37 should not be interpreted as a deficiency but rather as an indication that this compound occupies a distinct, earlier-stage tool niche within the HSD17B13 inhibitor landscape [2].

Chemical Probe Procurement Experimental Design Assay Development

Optimal Procurement and Application Scenarios for Hsd17B13-IN-37 in NAFLD and MASH Research


Biochemical and Cellular Target Engagement Studies for HSD17B13

Hsd17B13-IN-37 is optimally deployed as a chemical probe in in vitro biochemical assays designed to measure direct inhibition of the HSD17B13 enzyme using estradiol as a substrate, as validated by its reported IC50 value of <0.1 μM . This application scenario leverages the compound's sub-micromolar potency and distinct dichlorophenol-quinazolinone scaffold to generate target engagement data that is mechanistically interpretable and orthogonal to the sulfonamide-based inhibitors such as BI-3231 . Researchers seeking to validate HSD17B13 as a driver of lipid accumulation in hepatocyte cell lines or primary hepatocyte cultures can use Hsd17B13-IN-37 to assess whether pharmacological inhibition of the enzyme recapitulates the protective phenotype observed in HSD17B13 loss-of-function genetic variants [1]. Given that HSD17B13 is a genetically validated target implicated in NAFLD and MASH pathogenesis, data generated with this compound can be contextualized within a clinically relevant framework, even in the absence of in vivo characterization of the compound itself [2].

Orthogonal Chemical Probe for HSD17B13-Dependent Pathway Dissection

Given the structural dissimilarity between Hsd17B13-IN-37 (C28H19Cl2N3O3) and the more extensively characterized HSD17B13 inhibitors such as BI-3231 (C16H14F2N4O3S) and compound 32, this compound provides a valuable orthogonal chemotype for confirming on-target pharmacology and ruling out scaffold-specific artifacts in cellular assays . In scenarios where high-potency inhibitors such as BI-3231 (IC50 = 1 nM) induce a biological effect, researchers can employ Hsd17B13-IN-37 at appropriate concentrations to verify that the observed phenotype is attributable to HSD17B13 inhibition rather than off-target activities of a particular chemical series [1][2]. This application is particularly critical for target deconvolution studies and for generating robust, reproducible data sets intended for peer-reviewed publication, where orthogonal probe validation strengthens the scientific rigor of the conclusions .

Reference Standard in HSD17B13 High-Throughput Screening Assays

Hsd17B13-IN-37 can function as a reliable reference standard or positive control in medium- to high-throughput biochemical screening assays aimed at identifying novel HSD17B13 inhibitors from chemical libraries . Its commercially accessible sub-micromolar potency (<0.1 μM against estradiol substrate) provides a benchmark for hit qualification and potency ranking during primary and confirmatory screening campaigns . While more potent compounds such as compound 32 (IC50 = 2.5 nM) exist, the use of an ultra-potent reference standard can sometimes compress the dynamic range of screening assays, making it difficult to differentiate between moderately potent hits . In contrast, Hsd17B13-IN-37, with its potency in the high-nanomolar to low-micromolar range, may provide a more practically useful positive control for assay development and validation, particularly when screening diverse chemical libraries for novel starting points with moderate initial activity [1].

Educational and Training Applications in Enzymology and Chemical Biology

Hsd17B13-IN-37 serves as an instructive tool compound for teaching fundamental concepts in enzymology, chemical biology, and drug discovery within academic and industrial training settings . Its well-defined molecular target (HSD17B13), transparent biochemical activity (IC50 <0.1 μM), and connection to a clinically significant disease pathway (NAFLD/MASH) make it an ideal case study for illustrating the process of target validation, chemical probe selection, and the critical evaluation of structure-activity relationships . Trainees can compare the potency, scaffold, and published characterization data of Hsd17B13-IN-37 against those of BI-3231, compound 32, and HSD17B13-IN-7 to develop practical skills in interpreting vendor datasheets, assessing chemical probe quality, and designing experiments that appropriately match a compound's properties to specific research objectives [1][2]. This application leverages the compound's commercial availability and the extensive literature context surrounding the HSD17B13 target to create a pedagogically rich learning experience .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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